3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide
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Overview
Description
3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a naphthalene ring substituted with a methoxy group, linked to a piperidine ring through a phenyl group and a propanamide chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide typically involves multi-step organic reactions. One common approach starts with the methoxylation of naphthalene to form 2-methoxynaphthalene. This intermediate is then subjected to a Friedel-Crafts acylation reaction to introduce the propanamide group. The final step involves the coupling of the resulting intermediate with 4-(4-methoxypiperidin-1-yl)phenylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Shares a similar naphthalene and methoxy structure but differs in the functional groups attached.
4-[(2-Methoxynaphthalen-1-yl)methyl]piperazin-1-yl}(3-methoxyphenyl)methanone: Another compound with a methoxynaphthalene core but different substituents.
Uniqueness
3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide is unique due to its combination of a naphthalene ring, a piperidine ring, and a propanamide chain. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-30-22-15-17-28(18-16-22)21-10-8-20(9-11-21)27-26(29)14-12-24-23-6-4-3-5-19(23)7-13-25(24)31-2/h3-11,13,22H,12,14-18H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIOJSNHYFQGSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=CC4=CC=CC=C43)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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